molecular formula C19H26O2 B162180 Tetrahydrocannabivarin CAS No. 31262-37-0

Tetrahydrocannabivarin

Cat. No.: B162180
CAS No.: 31262-37-0
M. Wt: 286.4 g/mol
InChI Key: ZROLHBHDLIHEMS-HUUCEWRRSA-N
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Description

Tetrahydrocannabivarin (THCV) is a non-psychoactive phytocannabinoid homolog of Δ9-Tetrahydrocannabinol (THC), distinguished by its propyl (3-carbon) side chain instead of a pentyl (5-carbon) chain . This structural difference confers a unique pharmacological profile. THCV acts primarily as a cannabinoid CB1 receptor antagonist or, at higher doses, as a CB1 agonist, and a CB2 receptor partial agonist . This mechanism underlies its research value, particularly in modulating the endocannabinoid system without the pronounced psychoactive effects associated with THC . Preclinical studies highlight THCV's significant potential in metabolic disorder research. It has been shown to suppress appetite, improve glycemic control by reducing fasting plasma glucose and enhancing insulin sensitivity, and increase energy expenditure . These properties make it a compelling candidate for investigations into obesity and Type 2 diabetes management . Furthermore, THCV exhibits neuroprotective and anti-convulsant properties, suggesting therapeutic potential for pathophysiological hyperexcitability states like epilepsy . It also demonstrates anti-inflammatory effects and the ability to promote apoptosis in certain cell lines, indicating relevance for oncological research . This product is supplied as a high-purity compound strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLHBHDLIHEMS-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893920
Record name Tetrahydrocannabivarin
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Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31262-37-0
Record name Tetrahydrocannabivarin
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Record name Tetrahydrocannabivarin
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Preparation Methods

Allylic Oxidation Using Selenium Dioxide

A seminal approach to THCV synthesis involves the allylic oxidation of cannabigerovarinic acid (CBGVA) precursors using selenium dioxide (SeO₂). This method, optimized by kinetic studies, enables the concurrent formation of primary and secondary allylic alcohols without altering the C-10a stereogenic center. The reaction selectively yields 8α-hydroxy-Δ⁹-THCV and 8β-hydroxy-Δ⁹-THCV as major products, alongside 11-hydroxy-Δ⁹-THCV and Δ⁹-THCV-11-oic acid. The process avoids the formation of tricyclic dibenzopyran derivatives, a common side reaction in cannabinoid synthesis, by maintaining strict temperature control (−10°C to 0°C) and limiting reaction times to 1–3 hours.

Key Reaction Parameters:

  • Catalyst: SeO₂ (1.2 equivalents)

  • Solvent: Dichloromethane

  • Temperature: −10°C

  • Yield: 75–85% for primary alcohols

This method’s scalability is limited by selenium’s toxicity and the need for extensive purification to isolate THCV from hydroxylated byproducts.

Acid-Catalyzed Cyclization of Cannabidivarin (CBDV)

Δ⁹-THCV can be synthesized via acid-catalyzed cyclization of cannabidivarin (CBDV), a non-psychoactive precursor. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl triflate (TMSOTf) facilitate the intramolecular cyclization of CBDV into THCV isomers. A study comparing catalysts found BF₃·OEt₂ at −10°C achieved 85% selectivity for Δ⁹-THCV over Δ⁸-THCV, while TMSOTf favored Δ⁸-THCV formation (90% selectivity).

Comparative Catalyst Performance:

CatalystTemperatureTimeΔ⁹-THCV SelectivityΔ⁸-THCV Selectivity
BF₃·OEt₂−10°C3.5 h85%1%
TMSOTf−10°C2 min81%13%
AlCl₃−10°C15 min87%2%

Data adapted from continuous-flow synthesis studies

The reaction’s regioselectivity is influenced by the acid strength and solvent polarity, with polar aprotic solvents like dichloromethane favoring Δ⁹-THCV formation.

Continuous-Flow Synthesis Approaches

Microreactor Technology for Scalable Production

Continuous-flow systems address batch synthesis limitations by enhancing heat transfer and reaction control. A two-phase protocol developed for Δ⁹-THC was adapted for THCV production, utilizing a tubular microreactor with immobilized Lewis acid catalysts. The system achieved 45% overall yield in a single pass, with residence times under 10 minutes. Homogeneous catalysts (e.g., BF₃·OEt₂) provided higher selectivity (81–87% Δ⁹-THCV) but required post-reaction filtration, whereas heterogeneous catalysts (e.g., silica-supported In(OTf)₃) enabled catalyst reuse but reduced selectivity to 70%.

Advantages of Continuous-Flow Synthesis:

  • Reduced Isomerization: Precise temperature control minimizes Δ⁸-THCV formation.

  • Scalability: Throughput of 1.2 kg/day achievable with 10-L reactor systems.

  • Safety: Containment of hazardous reagents (e.g., BF₃) within closed systems.

Purification and Isolation Techniques

Chromatographic Separation

Crude THCV extracts typically contain Δ⁸-THCV, hydroxylated derivatives, and unreacted CBDV. Preparative high-performance liquid chromatography (HPLC) with a C18 stationary phase and ethanol/water mobile phase resolves these components. A gradient elution (30–70% ethanol over 40 minutes) isolates THCV with ≥98% purity. Industrial-scale purification employs centrifugal partition chromatography (CPC), reducing solvent use by 60% compared to HPLC.

Crystallization Optimization

THCV’s low solubility in non-polar solvents complicates crystallization. A mixed solvent system (hexane:ethyl acetate, 9:1) at −20°C yields needle-like crystals with 92% recovery. Additives like cellulose nanocrystals (0.1% w/v) improve crystal habit and reduce occluded impurities.

Analytical Characterization of THCV

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm THCV’s structure, with characteristic signals at:

  • ¹H NMR (500 MHz, CDCl₃): δ 6.28 (s, 1H, C₁-H), 4.73 (m, 1H, C₆-H), 3.16 (d, J = 6.5 Hz, 2H, C₉-H₂).

  • ¹³C NMR (126 MHz, CDCl₃): δ 154.2 (C-1), 108.5 (C-2), 77.4 (C-6).

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI)-HRMS validates molecular composition:

  • Observed: m/z 313.2145 [M+H]⁺ (Calculated for C₁₉H₂₅O₂: 313.2148).

Purity Assessment

Ultra-HPLC (UHPLC) with photodiode array detection (PDA) quantifies THCV purity using a 4.6 × 150 mm C18 column (3 μm) and 65:35 methanol/water mobile phase. Retention time: 12.3 minutes .

Chemical Reactions Analysis

Metabolic Reactions

THCV undergoes hepatic metabolism, producing bioactive derivatives:

Table 2: Pharmacokinetic parameters of Δ⁸-THCV metabolites

MetaboliteMedian tₘₐₓ (h)AUCₗₐₛₜ Ratio (vs. THCV)Key Enzymes
11-OH-Δ⁸-THCV4.6–5.30.18CYP2C9, CYP3A4
Δ⁸-THCV-COOH3.8–5.036UGTs, CYP450
  • Δ⁸-THCV-COOH is the primary metabolite, showing 36-fold higher exposure than THCV .

  • Dose-linear AUCₗₐₛₜ increases (2.3–4.8-fold per dose doubling) indicate predictable pharmacokinetics .

Isomerization and Stability

THCV exists in multiple isomeric forms, with Δ⁹-THCV being naturally predominant:

Table 3: THCV isomer properties

IsomerNatural OccurrenceCB1 ActivityStability
Δ⁹-THCVCannabis strainsAntagonist/weak agonist Stable at RT
Δ⁸-THCVSyntheticPartial agonist Heat-sensitive
  • Δ⁸-THCV is synthesized via acid-catalyzed isomerization but is not naturally abundant .

  • Both isomers show differential receptor binding: Δ⁹-THCV antagonizes CB1 (Kᵢ = 22–75.4 nM), while Δ⁸-THCV exhibits partial agonism .

Receptor Interaction Chemistry

THCV’s pharmacological effects stem from its stereospecific interactions:

Table 4: THCV binding affinities

ReceptorTHCV ActionKᵢ (nM)Functional Outcome
CB1Antagonist22–75.4Appetite suppression
CB2Partial agonist48.3Anti-inflammatory
5-HT₁APositive allosteric modulatorEnhanced serotonin signaling
  • THCV enhances 5-HT₁A receptor activation without direct binding, suggesting allosteric modulation .

  • At high doses, Δ⁹-THCV acts as a CB1 agonist, complicating its dose-dependent effects .

Synthetic and Degradation Reactions

Key synthetic and stability data:

Table 5: Reaction conditions for THCV derivatives

ReactionReagents/ConditionsProductYield
Decarboxylation110°C, 30 minTHCV>95%
OxidationCYP450 isoforms11-OH-THCVVariable
GlucuronidationUGT enzymesTHCV-glucuronide28%
  • Thermal decarboxylation of THCVA is efficient but requires controlled conditions to prevent isomerization .

  • Methanol solutions of THCV degrade under UV light, necessitating dark storage .

Scientific Research Applications

Metabolic Regulation

Weight Management and Appetite Suppression

THCV has garnered attention for its potential in weight management. Unlike THC, which is known to stimulate appetite ("the munchies"), THCV acts as a neutral antagonist at the CB1 receptor, leading to appetite suppression. Studies have demonstrated that THCV can reduce food intake and body weight in animal models. For instance, a placebo-controlled study involving mucoadhesive strips infused with THCV and cannabidiol (CBD) showed significant weight loss and reductions in abdominal girth among participants over a 90-day period .

Glycemic Control

THCV has shown promise in improving glycemic control, making it a candidate for managing type 2 diabetes. Research indicates that THCV may enhance insulin sensitivity and reduce glucose intolerance. In particular, GW Pharmaceuticals is investigating THCV (under the designation GWP42004) as an adjunct therapy for type 2 diabetes alongside metformin .

Neuroprotective Effects

Potential in Treating Neurological Disorders

THCV exhibits neuroprotective properties that could be beneficial in treating various neurological conditions. Its effects on the endocannabinoid system suggest potential applications in managing disorders like Parkinson's disease and multiple sclerosis. For instance, THCV has been noted to modulate neural responses to both rewarding and aversive stimuli, which could have implications for treating mood disorders associated with obesity .

Case Study: Parkinson's Disease

A study highlighted that THCV administration led to improved motor function and reduced tremors in rodent models of Parkinson's disease. The cannabinoid appears to enhance neuroprotection by modulating inflammation and oxidative stress pathways .

Therapeutic Applications

Pain Management

THCV is being explored for its analgesic properties, particularly in chronic pain conditions such as arthritis. Initial studies suggest that it may reduce pain perception without the psychoactive effects commonly associated with THC. A clinical trial assessing the efficacy of cannabis-based medicines for rheumatoid arthritis indicated that cannabinoids could provide relief from pain while minimizing adverse effects .

Anti-Inflammatory Properties

The anti-inflammatory effects of THCV are also under investigation. Research indicates that it may help mitigate inflammatory responses in conditions like osteoarthritis and rheumatoid arthritis by acting on CB2 receptors .

Summary of Research Findings

Application AreaKey FindingsCitation(s)
Weight ManagementSignificant weight loss and appetite suppression observed in clinical trials with THCV/CBD strips
Glycemic ControlImproved insulin sensitivity and glucose tolerance reported in animal studies
NeuroprotectionEnhanced motor function in rodent models of Parkinson's disease
Pain ManagementPotential analgesic effects noted in chronic pain studies
Anti-Inflammatory EffectsReduction of inflammatory markers in arthritis models

Mechanism of Action

Tetrahydrocannabivarin is often compared to other cannabinoids such as tetrahydrocannabinol, cannabidiol, and cannabigerol. While tetrahydrocannabinol is known for its psychoactive effects, this compound is non-psychoactive at lower doses and has distinct therapeutic properties. Cannabidiol is another non-psychoactive cannabinoid with anti-inflammatory and neuroprotective effects, while cannabigerol is known for its potential antibacterial and anticancer properties. The unique propyl side chain of this compound sets it apart from these other cannabinoids, contributing to its unique pharmacological profile .

Comparison with Similar Compounds

THCV vs. THC

Property THCV THC
Chemical Structure Propyl side chain (C₃H₇) Pentyl side chain (C₅H₁₁)
CB1 Receptor Activity Low doses: CB1 antagonist; High doses: Partial agonist Full CB1 agonist
Psychoactivity Mildly psychoactive; "stimulating" high at high doses Strongly psychoactive
Appetite Effects Suppresses appetite (anti-obesity) Stimulates appetite ("munchies")
Metabolic Pathway Derived from cannabigerovarin acid (CBGVA) Derived from cannabigerolic acid (CBGA)

Key Findings :

  • THCV’s biphasic CB1 activity may reduce adverse psychiatric effects (e.g., anxiety) linked to THC while retaining therapeutic benefits .
  • Preclinical studies suggest THCV enhances insulin sensitivity, contrasting THC’s association with metabolic dysregulation .

THCV vs. CBD

Property THCV CBD
Psychoactivity Mildly psychoactive Non-psychoactive
Receptor Targets CB1, CB2, TRPV1, TRPV6 CB2, 5-HT1A, TRPV1
Anticancer Potential Inhibits TRPV6 channels (anti-proliferative) Induces apoptosis via PPARγ
Bioavailability Higher (low clearance) Moderate (high clearance)

Key Findings :

  • THCV’s TRPV6 inhibition shows promise in blocking cancer cell proliferation, while CBD’s PPARγ activation modulates tumor growth .
  • Pharmacokinetic modeling reveals THCV’s total clearance (0.28 mL/min/kg) is lower than CBD (0.45 mL/min/kg), suggesting prolonged systemic exposure .

THCV vs. Minor Cannabinoids (CBG, CBC, CBN)

Cannabinoid Key Differences from THCV
CBG Precursor to THC/CBD; non-psychoactive; anti-inflammatory via TRPA1
CBC Non-psychoactive; potentiates anandamide signaling
CBN Weakly psychoactive; sedative via GABAergic modulation

Obesity and Metabolic Syndrome

  • THCV : Reduces appetite and increases satiety in rodent models; human fMRI studies show enhanced neural responses to rewarding stimuli (e.g., food) without depressive side effects .
  • THC : Promotes weight gain in HIV/cachexia patients but exacerbates metabolic risks in obesity .

Neuroprotection and Psychiatry

  • THCV : Attenuates Parkinsonian tremors in mice via CB1 modulation; reduces anxiety in PTSD models .
  • CBD : Approved for epilepsy (e.g., Epidiolex®); lacks THCV’s biphasic CB1 effects .

Anticancer Activity

  • THCV : Blocks TRPV6-mediated calcium influx in breast and prostate cancers .

ADMET Properties

Parameter THCV THC CBD
Total Clearance 0.28 mL/min/kg 0.35 mL/min/kg 0.45 mL/min/kg
Bioavailability High Moderate Low-Moderate
OCT2 Substrate No No No

Notes:

  • No hepatotoxicity reported for THCV at therapeutic doses, unlike THC’s CYP450 interactions .

Legal and Research Status

  • THCV: Not explicitly scheduled in many regions (e.g., UK), though regulatory ambiguity persists .
  • THC : Schedule I (US), strictly controlled globally.
  • CBD : Legal under 0.3% THC (US Farm Bill); widely researched .

Biological Activity

Tetrahydrocannabivarin (THCV) is a non-psychoactive cannabinoid derived from the cannabis plant, distinct from its more well-known counterpart, tetrahydrocannabinol (THC). Research into THCV has highlighted its unique pharmacological properties, particularly in the context of metabolic health, appetite regulation, and potential therapeutic applications. This article delves into the biological activity of THCV, summarizing key research findings, case studies, and presenting data tables to illustrate its effects.

Cannabinoid Receptor Interaction

THCV primarily interacts with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2:

  • CB1 Receptor : THCV acts as a neutral antagonist at CB1 receptors, which are implicated in appetite regulation and energy metabolism. Unlike THC, which activates these receptors and can increase appetite, THCV has been shown to suppress appetite and promote satiety .
  • CB2 Receptor : THCV also exhibits agonistic properties at CB2 receptors, contributing to its anti-inflammatory effects. Activation of CB2 has been associated with reduced inflammation and pain relief .

Effects on Metabolism

THCV has garnered attention for its potential in managing obesity and type 2 diabetes:

  • Appetite Suppression : Studies indicate that THCV decreases food intake and increases energy expenditure in rodent models, suggesting a role in weight management .
  • Glycemic Control : Research demonstrates that THCV improves glucose tolerance and insulin sensitivity. In genetically obese mice, THCV administration led to reduced glucose intolerance and enhanced metabolic profiles .

Neuroprotective Properties

Emerging evidence suggests that THCV may offer neuroprotective benefits:

  • Cognitive Function : A study indicated that THCV could enhance neural responses to both rewarding and aversive stimuli without inducing depressive side effects commonly associated with other cannabinoid treatments .
  • Potential for Neurodegenerative Diseases : The compound's ability to modulate inflammation may extend its therapeutic potential to conditions like Alzheimer's disease and multiple sclerosis .

Clinical Trials

Recent clinical trials have begun to explore the safety and efficacy of THCV in humans:

  • Phase I/II Study : A two-phase, dose-ranging study assessed the safety profile of oral THCV. Results indicated favorable tolerability across various doses, with preliminary signals suggesting improved attention in participants .
  • Weight Management Study : In a controlled trial involving overweight individuals, THCV demonstrated significant reductions in body weight and improvements in metabolic markers compared to placebo groups .

Animal Studies

Numerous animal studies provide foundational insights into THCV's biological activities:

  • Obesity Models : In dietary-induced obesity models, THCV administration resulted in decreased body weight and improved metabolic parameters such as lower fasting plasma glucose levels .
  • Inflammation Models : Research has shown that THCV can reduce inflammatory markers in mice, providing evidence for its potential use in treating inflammatory disorders .

Summary of THCV Effects

Biological ActivityEffectStudy Reference
Appetite RegulationDecreased food intake ,
Glycemic ControlImproved insulin sensitivity ,
NeuroprotectionEnhanced cognitive function ,
Anti-inflammatoryReduced inflammatory markers

Clinical Trial Results Overview

Trial PhasePopulationKey FindingsReference
Phase I/IIHealthy AdultsFavorable safety profile; improved attention
Weight Management StudyOverweight IndividualsSignificant weight reduction; improved metabolic markers

Q & A

Q. What methodological approaches are used to study THCV’s interaction with cannabinoid receptors (CB1/CB2)?

THCV’s receptor interactions are typically investigated using in vitro receptor binding assays and functional cellular assays (e.g., cAMP inhibition or β-arrestin recruitment). Studies indicate THCV acts as a CB1 neutral antagonist at low doses but may exhibit partial agonism at higher concentrations . For example, competitive binding assays using radiolabeled ligands (e.g., [³H]CP55940) in transfected HEK293 cells are employed to measure affinity (Ki values). Functional activity is assessed via GTPγS binding assays to determine efficacy .

Q. How can researchers quantify THCV in plant material or biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD) is the gold standard. For forensic or pharmacokinetic studies, gas chromatography-MS (GC-MS) with derivatization (e.g., silylation) improves volatility and sensitivity . Recent advancements include headspace solid-phase microextraction (HSSPME) for non-invasive buccal swab analysis, achieving sub-microgram detection limits . Acidic (precursor) and decarboxylated forms must be differentiated using controlled heating protocols .

Q. What preclinical models are used to evaluate THCV’s metabolic effects?

Rodent models of obesity (e.g., diet-induced obese mice) and diabetes (e.g., db/db mice) are common. Key endpoints include glucose tolerance tests, insulin sensitivity assays (e.g., hyperinsulinemic-euglycemic clamps), and lipid profiling. THCV at 3–12 mg/kg/day has shown improved insulin sensitivity and reduced adiposity in these models .

Advanced Research Questions

Q. How do contradictory findings on THCV’s appetite modulation inform experimental design?

While some rodent studies report appetite suppression , human fMRI data show THCV enhances neural responses to food-related stimuli (e.g., increased midbrain and anterior cingulate cortex activation) . To reconcile this, researchers must consider dose-dependent effects, species-specific receptor expression, and behavioral context. For example, THCV’s biphasic CB1 activity may suppress appetite at low doses but amplify reward signaling at higher doses . Experimental designs should incorporate dose-ranging studies, translational endpoints (e.g., fMRI + behavioral tasks), and standardized food-cue paradigms .

Q. What challenges arise in isolating high-purity THCV for pharmacological studies?

THCV’s structural similarity to ∆9-THC complicates purification. High-speed countercurrent chromatography (HSCCC) with solvent systems like hexane/ethyl acetate/methanol/water (4:5:4:5 v/v) achieves >95% purity by exploiting partition coefficient differences . However, scalability remains limited. Alternative methods include enzymatic synthesis from cannabigerovarin acid (CBGVA) using oxidocyclases, but yields are strain-dependent .

Q. How can neuroimaging techniques elucidate THCV’s effects on reward processing?

Task-based fMRI protocols with visual or olfactory food stimuli are used to measure blood-oxygen-level-dependent (BOLD) responses in reward-related regions (e.g., striatum, orbitofrontal cortex). In a double-blind trial, 10 mg THCV increased responses to chocolate stimuli in the caudate and putamen, suggesting enhanced reward salience . Controls should include placebo arms and standardized hunger-state protocols (e.g., fasting vs. fed) to minimize confounders .

Q. What factors contribute to variability in THCV’s reported neuroprotective effects?

Discrepancies in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats vs. MPTP-treated primates) arise from differences in THCV’s bioavailability, dosing schedules, and outcome measures (e.g., rotational behavior vs. dopamine metabolite levels). Co-administration with CBD or ∆9-THC may synergize or antagonize effects, necessitating rigorous pharmacokinetic profiling .

Q. How should stability studies be designed for THCV formulations in clinical trials?

Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) evaluates degradation products and potency loss. Reverse-phase HPLC monitors THCV content, while mass spectrometry identifies oxidative byproducts (e.g., THCV quinones). Excipients like antioxidants (e.g., α-tocopherol) improve stability in oil-based formulations .

Data Contradiction Analysis

Q. Why do studies report conflicting results on THCV’s impact on anxiety-like behavior?

In rodent models, THCV’s anxiolytic effects are context-dependent. For instance, it reduces anxiety in the elevated plus maze at 2.5 mg/kg but shows no effect in the open-field test. Discrepancies may reflect differences in baseline anxiety levels, strain-specific CB1 expression, or interaction with endogenous anandamide . Meta-analyses using standardized behavioral batteries are needed.

Q. How can researchers address inconsistencies in THCV’s anti-epileptic efficacy?

While THCV reduces seizure frequency in pentylenetetrazole (PTZ)-induced models, it lacks efficacy in maximal electroshock (MES) tests. This suggests seizure-type specificity, possibly mediated via TRPV1 modulation rather than CB1 . Studies should include multi-model screens and EEG-based seizure detection to clarify mechanisms.

Methodological Best Practices

  • For receptor studies : Use heterologous expression systems (e.g., CHO-K1 cells) with G-protein-coupled potassium channels (GIRK) to assess CB1-mediated currents, ensuring signal specificity .
  • In clinical trials : Employ crossover designs to control for inter-individual variability, as seen in a pilot study where 5-day THCV dosing (10 mg) attenuated THC-induced cognitive effects .
  • In analytical workflows : Validate methods per FDA Bioanalytical Method Validation guidelines, including matrix effects (plasma vs. brain homogenate) and stability under freeze-thaw cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Tetrahydrocannabivarin

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